molecular formula C13H21NO B13982131 (S)-1-(4-ethoxyphenyl)pentylamine

(S)-1-(4-ethoxyphenyl)pentylamine

Cat. No.: B13982131
M. Wt: 207.31 g/mol
InChI Key: ANQPQZPSHRQNBF-ZDUSSCGKSA-N
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Description

(S)-1-(4-Ethoxyphenyl)pentylamine is a chiral amine characterized by a pentylamine chain attached to a 4-ethoxyphenyl group. The ethoxy substituent (–OCH₂CH₃) at the para position of the phenyl ring imparts distinct electronic and steric properties. Its molecular formula is C₁₃H₂₁NO, with a calculated molar mass of 207.32 g/mol, derived from the sum of its atomic constituents (C: 12 × 13 = 156; H: 1 × 21 = 21; N: 14; O: 16).

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3/t13-/m0/s1

InChI Key

ANQPQZPSHRQNBF-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-ethoxyphenyl)pentylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to ensure the selective formation of the desired amine product.

Industrial Production Methods

Industrial production of (S)-1-(4-ethoxyphenyl)pentylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenylethanol or 4-ethoxyphenylethylamine.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-1-(4-ethoxyphenyl)pentylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (S)-1-(4-ethoxyphenyl)pentylamine, differing primarily in substituent groups and stereoelectronic effects:

(S)-1-(4-Cyclohexylphenyl)ethylamine

  • Molecular Formula : C₁₄H₂₁N
  • Molar Mass : 203.32 g/mol
  • Key Substituent : Cyclohexyl (–C₆H₁₁) at the phenyl para position.
  • High lipophilicity due to the nonpolar cyclohexyl moiety, likely decreasing aqueous solubility. The ethylamine chain (shorter than pentylamine) may reduce flexibility in molecular interactions.

(S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine

  • Molecular Formula : C₁₃H₁₈F₃N
  • Molar Mass : 245.28 g/mol
  • Key Substituent : Trifluoromethyl (–CF₃) at the phenyl para position.
  • Enhanced hydrophobicity compared to ethoxy, though fluorine atoms may impart unique dipole interactions. The branched 4-methylpentyl chain could influence conformational preferences in binding pockets.

Comparative Data Table

Property (S)-1-(4-Ethoxyphenyl)pentylamine (S)-1-(4-Cyclohexylphenyl)ethylamine (S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine
Molecular Formula C₁₃H₂₁NO C₁₄H₂₁N C₁₃H₁₈F₃N
Molar Mass (g/mol) 207.32 203.32 245.28
Key Substituent –OCH₂CH₃ (ethoxy) –C₆H₁₁ (cyclohexyl) –CF₃ (trifluoromethyl)
Electronic Effect Electron-donating Steric dominance Electron-withdrawing
Lipophilicity (LogP)* Moderate (~2.5–3.0) High (>4.0) High (~3.5–4.0)
Aqueous Solubility Moderate Low Low
Potential Applications Pharmaceutical intermediates, chiral ligands Agrochemicals, hydrophobic drug candidates Fluorinated pharmaceuticals, enzyme inhibitors

*Estimated based on substituent contributions.

Research Findings and Analysis

Substituent Impact on Reactivity: The ethoxy group’s electron-donating nature in the target compound may increase susceptibility to electrophilic aromatic substitution compared to the electron-withdrawing –CF₃ group in , which stabilizes the ring against such reactions.

Stereochemical Considerations :

  • All three compounds are (S)-configured, suggesting prioritized development for enantiomer-specific applications. For example, trifluoromethyl-substituted amines often target central nervous system receptors with high stereoselectivity .

Solubility and Bioavailability :

  • The target compound’s ethoxy group balances moderate hydrophilicity and lipophilicity, making it a candidate for oral drug formulations. In contrast, the cyclohexyl analog may require lipid-based delivery systems due to poor solubility.

Metabolic Stability: –CF₃ in is known to resist oxidative metabolism, extending half-life in vivo compared to ethoxy or cyclohexyl derivatives. This property is critical in designing long-acting pharmaceuticals .

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